N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic organic compound that features a benzofuran moiety and a chlorophenyl group linked through an oxalamide bridge. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties . The incorporation of a chlorophenyl group further enhances the compound’s potential pharmacological applications.
Mechanism of Action
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization of 2-hydroxyphenyl ketones or via palladium-catalyzed coupling reactions.
Preparation of Oxalamide Bridge: The oxalamide bridge is formed by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran moiety.
Chlorophenyl Derivatives: Compounds such as chloramphenicol, which contain the chlorophenyl group.
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is unique due to its combined structural features of benzofuran and chlorophenyl groups linked through an oxalamide bridge, which may confer distinct biological activities and pharmacological properties .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-8-2-3-9-16(15)22-19(24)18(23)21-11-5-7-14-12-13-6-1-4-10-17(13)25-14/h1-4,6,8-10,12H,5,7,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFRKXGQBWWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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